molecular formula C16H25NO B181086 Acetanilide, 2,4-di-tert-butyl- CAS No. 38896-23-0

Acetanilide, 2,4-di-tert-butyl-

Cat. No. B181086
CAS RN: 38896-23-0
M. Wt: 247.38 g/mol
InChI Key: TZFVZDNVBBQUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetanilide, 2,4-di-tert-butyl- is a chemical compound that belongs to the family of anilides. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. This compound is widely used in scientific research due to its unique properties and applications.

Scientific Research Applications

Acetanilide, 2,4-di-tert-butyl- has several scientific research applications due to its unique properties. It is widely used as a reagent in organic synthesis reactions, such as the synthesis of heterocyclic compounds. It is also used as a starting material for the synthesis of other compounds, such as pharmaceuticals. Acetanilide, 2,4-di-tert-butyl- is also used as a model compound for studying the properties of anilides and their derivatives.

Mechanism of Action

The mechanism of action of Acetanilide, 2,4-di-tert-butyl- is not completely understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as proteases and kinases. This inhibition leads to a decrease in the activity of these enzymes, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
Acetanilide, 2,4-di-tert-butyl- has several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. It also has analgesic properties, which can be useful in the treatment of pain. Acetanilide, 2,4-di-tert-butyl- has also been shown to have antitumor properties, which can be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

Acetanilide, 2,4-di-tert-butyl- has several advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized and purified. It is also a relatively inexpensive compound, which makes it accessible for many researchers. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has limited solubility in some organic solvents, which can limit its use in certain reactions.

Future Directions

For the study of Acetanilide, 2,4-di-tert-butyl- include further investigation of its mechanism of action, its potential as a therapeutic agent, and the optimization of its synthesis and derivatives.

Synthesis Methods

The synthesis of Acetanilide, 2,4-di-tert-butyl- can be achieved by reacting 2,4-di-tert-butylaniline with acetic anhydride in the presence of a catalyst. This reaction results in the formation of Acetanilide, 2,4-di-tert-butyl- as the final product. The yield of this reaction can be optimized by controlling the reaction conditions, such as temperature, pressure, and reaction time.

properties

CAS RN

38896-23-0

Product Name

Acetanilide, 2,4-di-tert-butyl-

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N-(2,4-ditert-butylphenyl)acetamide

InChI

InChI=1S/C16H25NO/c1-11(18)17-14-9-8-12(15(2,3)4)10-13(14)16(5,6)7/h8-10H,1-7H3,(H,17,18)

InChI Key

TZFVZDNVBBQUGM-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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